molecular formula C10H18N4O2S B3200663 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine CAS No. 1018996-02-5

1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine

Cat. No.: B3200663
CAS No.: 1018996-02-5
M. Wt: 258.34 g/mol
InChI Key: SWHQOYIKZPGDJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine
Molecular Formula: C₁₀H₁₈N₄O₂S
Molecular Weight: 258.34 g/mol
CAS Numbers: 1018996-02-5, 1019006-22-4
Purity: 95%
Storage: +4°C
Applications: A piperidine-based building block with a sulfonylated pyrazole moiety, commonly used in medicinal chemistry for synthesizing bioactive molecules .

Properties

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2S/c1-8-10(7-12-13(8)2)17(15,16)14-5-3-9(11)4-6-14/h7,9H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHQOYIKZPGDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)N2CCC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701188185
Record name 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701188185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018996-02-5
Record name 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018996-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701188185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine typically involves the following steps:

Chemical Reactions Analysis

1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include:

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.
  • Reducing agents: Lithium aluminum hydride.
  • Bases: Triethylamine, sodium hydroxide.

Scientific Research Applications

Medicinal Chemistry

1-[(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine is being explored for its potential as a pharmaceutical agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development aimed at treating conditions such as inflammation and pain management.

Case Study:
A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of derivatives of this compound. The results indicated that modifications to the pyrazole ring enhanced its efficacy against inflammatory markers in vitro, suggesting a pathway for new anti-inflammatory drugs .

Organic Synthesis

The compound serves as an important building block in organic synthesis. It can be utilized in the formation of more complex molecules through various chemical reactions such as nucleophilic substitutions and coupling reactions.

Table 1: Synthetic Routes Involving this compound

Reaction TypeDescriptionReference
Nucleophilic SubstitutionReacts with electrophiles to form new compounds
Coupling ReactionsForms biaryl compounds via palladium-catalyzed reactions
SulfonylationIntroduces sulfonyl groups into other organic frameworks

Biological Studies

Research has indicated that this compound exhibits significant biological activity, including antimicrobial and anticancer properties. Its interaction with specific enzymes and receptors makes it an attractive target for further biological investigations.

Case Study:
A recent investigation published in Bioorganic & Medicinal Chemistry Letters assessed the antimicrobial activity of the compound against various bacterial strains. The findings demonstrated that it possessed notable antibacterial effects, particularly against Gram-positive bacteria .

Mechanism of Action

The mechanism of action of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with amino acid residues in proteins, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a class of sulfonamide derivatives featuring a piperidin-4-amine core linked to substituted pyrazole rings. Below is a comparative analysis with structurally related analogs:

Key Structural Variations

Table 1: Structural and Physicochemical Comparison
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Pyrazole Substituents Purity Notable Features
1-[(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine (Target Compound) 1018996-02-5 C₁₀H₁₈N₄O₂S 258.34 1,5-Dimethyl 95% High thermal stability
1-[(1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine 1006457-91-5 C₁₃H₂₄N₄ 236.36 1,3-Dimethyl 95% Reduced steric bulk
1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride 1333799-16-8 C₉H₁₇ClN₄O₂S 272.73 1-Methyl 95% Hydrochloride salt enhances solubility
1-[(1-Ethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine 1019006-27-9 C₁₀H₁₈N₄O₂S 258.34 1-Ethyl 95% Increased lipophilicity
1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine Not Provided C₁₁H₂₀N₄O₂S 272.37 1,3,5-Trimethyl 95% Enhanced steric hindrance

Biological Activity

1-[(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential applications in various fields such as pharmacology and biochemistry.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonamide group and a pyrazole moiety. Its structure can be represented as follows:

IUPAC Name 1[(1,5dimethyl1Hpyrazol4yl)sulfonyl]piperidin4amine\text{IUPAC Name }this compound

Biological Activity Overview

Recent studies have highlighted various biological activities associated with pyrazole derivatives, including anti-inflammatory, antimicrobial, and anti-diabetic properties. The specific biological activity of this compound is still under investigation but shows promise based on related compounds.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study found that derivatives similar to this compound demonstrated effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for several derivatives ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are suggested by its structural similarity to other pyrazole-based compounds known for inhibiting nitric oxide (NO) production in response to lipopolysaccharide (LPS) stimulation. This suggests that this compound may also modulate inflammatory pathways .

Anti-diabetic Activity

In related studies, pyrazole derivatives have shown the ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. For example, derivatives exhibited IC50 values significantly lower than standard drugs like acarbose . This indicates a potential for the compound to serve as a therapeutic agent in managing diabetes.

The proposed mechanism of action for this compound involves interaction with specific enzymes or receptors. The sulfonamide group may enhance binding affinity to target proteins, leading to inhibition of enzymatic activity or modulation of receptor signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole-containing compounds:

StudyCompoundBiological ActivityFindings
Pyrazole DerivativesAntimicrobialMIC values ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus
Pyrazolo[1,5-a]pyrimidine DerivativesAnti-diabeticInhibition of α-amylase with IC50 values significantly lower than acarbose
Pyrazole DerivativesAnti-inflammatoryInhibition of NO production in LPS-stimulated cells

Q & A

Q. What are the standard synthetic routes for 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine?

The synthesis typically involves a sulfonylation reaction between 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride and piperidin-4-amine. Key steps include:

  • Coupling Reaction : Conducted in anhydrous dichloromethane or ethanol under nitrogen atmosphere to prevent hydrolysis ().
  • Catalysis : Palladium or platinum catalysts may accelerate sulfonylation ().
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield (up to 85%) ().
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol (). Characterization via 1H^1H-NMR and 13C^{13}C-NMR confirms structural integrity ().

Q. How is the purity of this compound validated in academic research?

Purity assessment employs:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); purity ≥95% as reported ().
  • NMR Spectroscopy : Absence of extraneous peaks in 1H^1H-NMR (e.g., singlet for dimethyl groups at δ 2.1–2.3 ppm) ().
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]+^+ at m/z 313.2 (calculated for C13_{13}H24_{24}N4_4O2_2S) ().

Q. What spectroscopic techniques are used for structural elucidation?

  • X-ray Crystallography : SHELX software refines crystal structures; ORTEP-3 generates 3D representations ( ).
  • FT-IR Spectroscopy : Confirms sulfonyl (S=O) stretches at 1150–1300 cm1^{-1} and amine (N-H) bends at 1600–1650 cm1^{-1} ().
  • 2D NMR : COSY and HSQC correlate proton and carbon signals ().

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

Methodological Approaches :

  • Design of Experiments (DoE) : Vary temperature (40–100°C), solvent polarity (dichloromethane vs. DMF), and catalyst loading (0.1–5 mol%) to identify optimal conditions ().
  • Continuous Flow Reactors : Improve scalability and reduce side-product formation ().
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track sulfonylation progress (). Statistical Analysis : Response surface methodology (RSM) models predict yield maxima (e.g., 92% at 80°C with 2 mol% Pd) ().

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Curves : Re-evaluate IC50_{50} values under standardized assay conditions (e.g., pH 7.4, 37°C) ().
  • Metabolite Profiling : LC-MS identifies degradation products that may interfere with activity ().
  • Target Validation : CRISPR knockouts or siRNA silencing confirm specificity for suspected receptors (). Example : Discrepancies in kinase inhibition may arise from off-target binding; surface plasmon resonance (SPR) validates direct interactions ().

Q. How do hydrogen-bonding patterns influence the compound’s crystallographic behavior?

  • Graph Set Analysis : Classify hydrogen bonds (e.g., NHON-H\cdots O, CHπC-H\cdots \pi) using Etter’s notation ().
  • Thermal Ellipsoid Models : ORTEP-3 visualizes anisotropic displacement parameters to assess lattice stability ( ).
  • Polymorph Screening : Slurrying in solvents (e.g., acetonitrile/water) identifies stable crystalline forms ( ). Case Study : A monoclinic P21_1/c lattice with RR-factor <5% (SHELXL-refined) shows intramolecular H-bonds stabilizing the sulfonyl-amine motif ( ).

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Molecular Dynamics (MD) : Simulate blood-brain barrier permeability (logBB) using GROMACS ().
  • QSAR Models : Train on pyrazole derivatives to predict logP (2.1 ± 0.3) and solubility (0.5 mg/mL in PBS) ().
  • Docking Studies : AutoDock Vina screens against CYP450 isoforms to assess metabolic stability (). Validation : Compare in silico ADMET predictions with in vivo rodent studies ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine
Reactant of Route 2
1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.